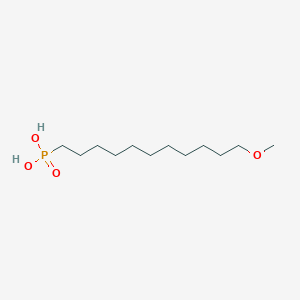
(11-Methoxyundecyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methoxyundecylphosphonic acid is an organic compound belonging to the class of phosphonic acid esters. It is characterized by the presence of a phosphonic acid functional group, which includes a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its ability to form self-assembled monolayers (SAMs) on various metal oxides and metal surfaces, making it valuable in surface modification and biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-methoxyundecylphosphonic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that utilizes bromotrimethylsilane followed by methanolysis . This method is preferred due to its efficiency in producing high-purity phosphonic acids.
Industrial Production Methods: Industrial production of 11-methoxyundecylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 11-Methoxyundecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .
Aplicaciones Científicas De Investigación
11-Methoxyundecylphosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 11-methoxyundecylphosphonic acid involves its ability to form strong bonds with metal and metal oxide surfaces. The phosphonic acid group interacts with the surface atoms, creating a stable and uniform monolayer. This interaction enhances the surface properties, such as hydrophobicity, biocompatibility, and chemical resistance . The molecular targets include metal oxides like titanium dioxide and silicon dioxide, which are commonly used in biomedical and industrial applications .
Comparación Con Compuestos Similares
- 11-Hydroxyundecylphosphonic acid
- 11-Mercaptoundecylphosphoric acid
- 11-Phosphonoundecanoic acid
- 12-Mercaptododecylphosphonic acid
Comparison: 11-Methoxyundecylphosphonic acid is unique due to its methoxy functional group, which provides distinct chemical properties compared to its analogs. For instance, 11-hydroxyundecylphosphonic acid has a hydroxyl group, making it more hydrophilic, while 11-mercaptoundecylphosphoric acid contains a thiol group, enhancing its reactivity with metal surfaces . These differences make 11-methoxyundecylphosphonic acid particularly suitable for applications requiring specific surface modifications and chemical stability .
Propiedades
Número CAS |
628684-72-0 |
|---|---|
Fórmula molecular |
C12H27O4P |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
11-methoxyundecylphosphonic acid |
InChI |
InChI=1S/C12H27O4P/c1-16-11-9-7-5-3-2-4-6-8-10-12-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
Clave InChI |
ICHURCNDXZEUOL-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCCCCCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)
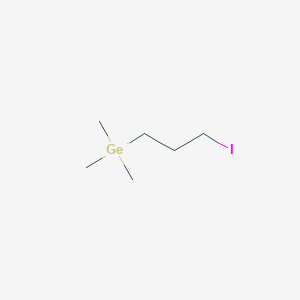
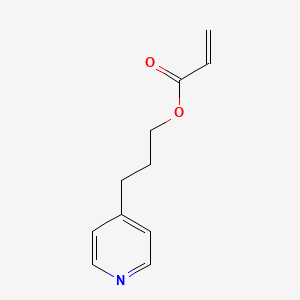
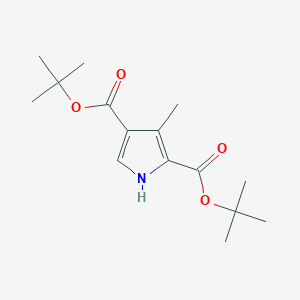
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)
![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
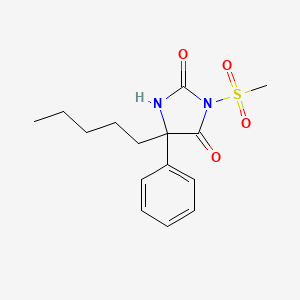
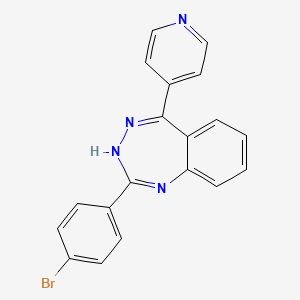
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
